molecular formula C23H20Cl2N4O2S B1674148 イビピナバント CAS No. 464213-10-3

イビピナバント

カタログ番号: B1674148
CAS番号: 464213-10-3
分子量: 487.4 g/mol
InChIキー: AXJQVVLKUYCICH-OAQYLSRUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

イビピナバントは、カンナビノイド受容体1型(CB1)の強力で高選択的なアンタゴニストとして知られる合成化合物です。主に科学研究、特に肥満や代謝性疾患に関連する研究で使用されてきました。 この化合物は動物モデルで有意な食欲抑制効果を示しており、潜在的な治療用途への関心を集めています .

科学的研究の応用

Pharmacological Properties

Ibipinabant functions as an inverse agonist at the cannabinoid-1 receptor (CB1R), which plays a significant role in various physiological processes, including appetite regulation and mood modulation. Its potency as a CB1R antagonist is notable, with a reported Ki value of 25.2 nM .

Table 1: Pharmacological Profile of Ibipinabant

PropertyDetails
Primary Target Cannabinoid-1 receptor (CB1R)
Mechanism Inverse agonist
Potency (Ki) 25.2 nM
Conditions Studied Obesity, psychotic disorders

Research Applications

Despite the cessation of its clinical development, ibipinabant remains a valuable compound in scientific research, particularly in the following areas:

A. Structure-Activity Relationship Studies

Ibipinabant serves as a template for developing novel CB1R antagonists. Research has focused on modifying its structure to reduce toxicity while maintaining efficacy against the CB1 receptor. For instance, minor structural modifications have shown promise in decreasing cytotoxicity linked to mitochondrial dysfunction .

B. Mitochondrial Function Studies

Recent studies have identified ibipinabant's impact on mitochondrial function, revealing that it increases reactive oxygen species generation and decreases ATP production capacity in myoblasts . This has implications for understanding the drug's safety profile and potential side effects.

C. Obesity Research

Ibipinabant was initially investigated for its anorectic effects, demonstrating significant weight loss in animal models . Its low central nervous system penetration (11% compared to rimonabant) suggests it may offer a safer profile for obesity treatment by minimizing psychoactive effects .

A. Toxicity Studies

In preclinical trials, ibipinabant exhibited striated muscle toxicity in dogs, attributed to mechanisms independent of CB1R activity. This finding underscores the importance of evaluating off-target effects when developing new pharmacological agents .

B. Comparative Efficacy

Comparative studies with rimonabant highlighted ibipinabant's ability to improve insulin sensitivity without the associated adverse effects seen with other CB1 antagonists. This positions ibipinabant as a potential candidate for further research into metabolic disorders .

作用機序

イビピナバントは、CB1受容体に選択的に結合し、拮抗作用することでその効果を発揮します。この受容体はエンドカンナビノイド系の一部であり、食欲、代謝、およびエネルギーバランスの調節に重要な役割を果たしています。 CB1受容体をブロックすることで、イビピナバントはエンドカンナビノイドのシグナル伝達を減らし、食物摂取量と体重を減らします .

イビピナバントの分子標的は、主に中枢神経系と末梢組織に発現するCB1受容体です。 その作用機序に関与する経路には、アデニル酸シクラーゼ活性の阻害、神経伝達物質放出の調節、および食欲と代謝に関連する遺伝子発現の調節が含まれます .

類似の化合物との比較

イビピナバントは、CB1受容体アンタゴニストとして知られる化合物のクラスの一部です。類似の化合物には、リモノバント、タラナバント、およびオテナバントが含まれます。 これらの化合物はすべてCB1受容体拮抗作用という共通のメカニズムを共有していますが、イビピナバントは化学構造と薬物動態において独特です .

イビピナバントの独自性は、CB1受容体アンタゴニストとしての選択性と効力の向上にあります。これは、このクラスの他の化合物によって直面した課題にもかかわらず、研究のための貴重なツールとなっています .

準備方法

イビピナバントの合成には、重要な中間体の調製から始まるいくつかの工程が含まれます。報告されている1つの方法には、4-クロロベンジルアミンと4-クロロベンズアルデヒドの反応によるシッフ塩基の形成が含まれ、これは次に対応するアミンに還元されます。この中間体は、フェニルヒドラジンと環化してピラゾリン環を形成します。

イビピナバントの工業生産方法は広く文書化されていませんが、合成は一般的に大規模生産のために最適化された同様の経路に従います。 高圧液体クロマトグラフィー(HPLC)や結晶化などの技術は、最終生成物を精製するために使用されます .

化学反応の分析

イビピナバントは、以下を含むさまざまな化学反応を起こします。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は通常、スルホキシドまたはスルホンを生成しますが、還元は化合物のさまざまな還元型を生成する可能性があります .

科学研究アプリケーション

イビピナバントは、特に肥満や代謝性疾患の治療における潜在的な治療用途について広く研究されてきました。それはCB1受容体アンタゴニストとして作用し、動物モデルにおける食物摂取量と体重の減少に役立ちます。 さらに、イビピナバントは、記憶と認知への影響、ならびに中毒行動の治療における潜在的な役割について調査されてきました .

化学の分野では、イビピナバントは、改善された有効性と安全性プロファイルを備えた新しいCB1受容体アンタゴニストを開発するための構造活性相関研究で使用されます。 生物学および医学では、それはさまざまな生理学的プロセスにおけるエンドカンナビノイド系の役割を理解するための貴重なツールとして役立ちます .

類似化合物との比較

Ibipinabant is part of a class of compounds known as CB1 receptor antagonists. Similar compounds include rimonabant, taranabant, and otenabant. While all these compounds share the common mechanism of CB1 receptor antagonism, ibipinabant is unique in its chemical structure and pharmacokinetic properties .

Ibipinabant’s uniqueness lies in its improved selectivity and potency as a CB1 receptor antagonist, making it a valuable tool for research despite the challenges faced by other compounds in this class .

生物活性

Ibipinabant, also known as SLV319, is a selective antagonist of the cannabinoid receptor type 1 (CB1R). It has garnered interest due to its potential applications in obesity treatment and metabolic disorders, particularly as a safer alternative to rimonabant, which was withdrawn from the market due to adverse psychiatric effects. This article delves into the biological activity of ibipinabant, focusing on its effects on mitochondrial function, insulin regulation, and cytotoxicity.

Ibipinabant primarily functions as a CB1R antagonist, exerting effects on various metabolic pathways. Research has demonstrated that it can influence insulin secretion and improve glycemic control through mechanisms that may not solely depend on CB1R interaction. Studies indicate that ibipinabant may act similarly to ATP-sensitive potassium (KATP) channel openers, enhancing glucose-stimulated insulin secretion (GSIS) .

Mitochondrial Effects

Recent studies have highlighted ibipinabant's impact on mitochondrial function. Specifically, it has been shown to inhibit mitochondrial adenine nucleotide translocase (ANT), leading to decreased ATP production and increased generation of reactive oxygen species (ROS). This mechanism underlies the observed cytotoxic effects in C2C12 myoblasts. The following table summarizes key findings regarding ibipinabant's mitochondrial activity:

Parameter Effect of Ibipinabant Reference
ATP ProductionDecreased
ROS GenerationIncreased
Cytotoxicity (IC50)17 μM
Mitochondrial Membrane PotentialIncreased
ANT InhibitionConfirmed through in silico and in vitro studies

Study 1: Mitochondrial Dysfunction

In a study examining the effects of ibipinabant on C2C12 myoblasts, researchers found that exposure to ibipinabant resulted in significant increases in cellular ROS levels and a marked decrease in ATP production capacity. After just four hours of exposure to concentrations ranging from 1 to 100 μM, a rapid decline in ATP production was noted without affecting the enzymatic activities of mitochondrial complexes I-V .

Study 2: Insulin Regulation

Another investigation focused on the chronic effects of ibipinabant on hyperinsulinemic Zucker rats. The results indicated that both ibipinabant and rimonabant improved insulinemia independent of body weight changes. This effect was attributed to acute actions on KATP channels rather than direct CB1R antagonism .

特性

IUPAC Name

(4S)-5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJQVVLKUYCICH-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70963572
Record name Ibipinabant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70963572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

SLV319 belongs to a novel class of agents called CB1 antagonists, which work by blocking the cannabinoid type 1 (CB1) receptor. Clinical and preclinical studies involving this class of drug have shown that blocking the cannabinoid type 1 (CB1) receptor results in reduced food intake..
Record name SLV319
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05077
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

464213-10-3
Record name Ibipinabant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=464213-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibipinabant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0464213103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibipinabant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12649
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ibipinabant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70963572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-3-(4-chlorophenyl)-N-((4-chlorophenyl)sulfonyl)-N'-methyl-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBIPINABANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5CSC6WH1T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibipinabant
Reactant of Route 2
Ibipinabant
Reactant of Route 3
Ibipinabant
Reactant of Route 4
Reactant of Route 4
Ibipinabant
Reactant of Route 5
Ibipinabant
Reactant of Route 6
Ibipinabant

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。